molecular formula C13H18BrNO B8406141 1-(4-Bromophenyl)-2-(2-piperidinyl)-1-ethanol

1-(4-Bromophenyl)-2-(2-piperidinyl)-1-ethanol

Cat. No. B8406141
M. Wt: 284.19 g/mol
InChI Key: LMSLRNFWOZUKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-(2-piperidinyl)-1-ethanol is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-2-(2-piperidinyl)-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-(2-piperidinyl)-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromophenyl)-2-(2-piperidinyl)-1-ethanol

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

1-(4-bromophenyl)-2-piperidin-2-ylethanol

InChI

InChI=1S/C13H18BrNO/c14-11-6-4-10(5-7-11)13(16)9-12-3-1-2-8-15-12/h4-7,12-13,15-16H,1-3,8-9H2

InChI Key

LMSLRNFWOZUKHM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 mmol of the compound obtained in Example 58 is dissolved in 20 ml of acetic acid, and 8 mg of platinum oxide are added. The hydrogenation is carried out starting from an initial pressure of 3 atmospheres at 24° C. After reacting for 3 hours, the catalyst is filtered off and washed with dichloromethane. The solvents are evaporated off and the residue obtained is dissolved in 10% sodium hydroxide solution and extracted with dichloro-methane. The organic phase is washed with water, dried over MgSO4 and then evaporated off to yield the title compound in the form of a white solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8 mg
Type
catalyst
Reaction Step Three

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